3-Methylbutane-1,3-diamine dihydrochloride

Beschreibung

Systematic Nomenclature and Molecular Formula Analysis

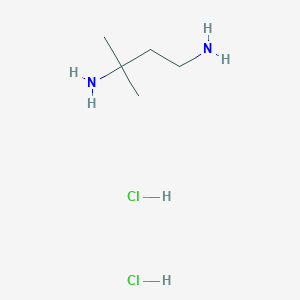

This compound is systematically identified by the Chemical Abstracts Service number 100516-73-2, establishing its unique chemical identity within scientific databases. The compound exhibits the molecular formula C₅H₁₆Cl₂N₂, corresponding to a molecular weight of 175.10 grams per mole. This formulation represents the dihydrochloride salt of the parent diamine base, where two hydrochloride moieties are associated with the nitrogen-containing functional groups.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. The parent free base compound, 3-methylbutane-1,3-diamine, carries the Chemical Abstracts Service identifier 116473-67-7 and molecular formula C₅H₁₄N₂. The transformation from free base to dihydrochloride salt involves protonation of both amino groups, resulting in the addition of two hydrochloric acid molecules to the molecular structure.

The compound is catalogued under the Molecular Design Limited number MFCD29034010, providing an additional reference point for chemical database searches. The structural representation through Simplified Molecular Input Line Entry System notation reads CC(N)(C)CCN.[H]Cl.[H]Cl, indicating the branched alkyl chain with terminal and internal amino functionalities. This notation reveals the presence of a quaternary carbon center bearing both a methyl substituent and an amino group, connected to a two-carbon chain terminating in a primary amino group.

Crystallographic and Three-Dimensional Conformational Studies

The three-dimensional molecular architecture of this compound exhibits distinctive conformational characteristics that influence its chemical behavior and intermolecular interactions. The parent diamine structure demonstrates conformational flexibility due to the carbon-carbon single bonds within the alkyl chain, allowing for multiple spatial arrangements of the amino functional groups.

Computational analysis reveals that the compound adopts various conformational states, with the most stable configurations minimizing steric interactions between the bulky tertiary amino group and the linear portion of the molecule. The presence of the methyl substituent at the 3-position creates asymmetric spatial distribution, influencing the overall molecular geometry and potentially affecting crystalline packing arrangements in solid-state formations.

The dihydrochloride salt formation significantly impacts the conformational landscape through ionic interactions between the protonated amino groups and chloride counterions. These electrostatic interactions constrain molecular flexibility and promote specific geometric arrangements that stabilize the crystal lattice structure. The hydrogen bonding networks formed between ammonium cations and chloride anions create extended three-dimensional frameworks that define the solid-state properties of the compound.

Predicted collision cross-section measurements provide insights into the gas-phase conformational behavior of related molecular systems, indicating that protonated species exhibit collision cross-sections in the range of 122-146 square Angstroms depending on the specific adduct formation. These measurements suggest compact molecular geometries in the gas phase, consistent with intramolecular interactions that minimize spatial extension.

Spectroscopic Fingerprints (Nuclear Magnetic Resonance, Infrared, Raman)

Nuclear magnetic resonance spectroscopy provides definitive structural characterization for this compound through distinctive chemical shift patterns and coupling relationships. The parent diamine exhibits characteristic proton nuclear magnetic resonance signals that reflect the unique electronic environments of different carbon-bound hydrogen atoms within the molecular framework.

The quaternary carbon center bearing the amino group and methyl substituents generates distinctive carbon-13 nuclear magnetic resonance signals that distinguish this compound from structural isomers. The chemical shifts associated with the carbon atoms directly bonded to nitrogen atoms appear in downfield regions characteristic of amino-substituted carbon centers. The methyl carbons attached to the quaternary center exhibit chemical shifts consistent with branched alkyl environments.

Infrared spectroscopic analysis reveals characteristic absorption bands that serve as molecular fingerprints for functional group identification. Primary and secondary amino groups display distinctive nitrogen-hydrogen stretching vibrations in the frequency range of 3200-3500 wavenumbers, providing unambiguous evidence for amino functionalities. The carbon-hydrogen stretching vibrations associated with methyl and methylene groups appear in the 2800-3000 wavenumber region, creating a complex absorption pattern that reflects the molecular architecture.

Raman spectroscopic measurements complement infrared analysis by providing additional vibrational information through different selection rules governing molecular transitions. The symmetric and antisymmetric stretching modes of carbon-nitrogen bonds generate characteristic Raman bands that confirm the presence and environment of amino functional groups within the molecular structure.

Tautomeric and Isomeric Possibilities

The structural framework of this compound presents limited tautomeric possibilities due to the saturated nature of the carbon skeleton and the positioning of amino functional groups. Unlike aromatic amine systems or compounds containing carbonyl functionalities, this aliphatic diamine does not exhibit significant tautomeric equilibria under standard conditions.

However, the compound exists within a family of closely related positional and constitutional isomers that share the same molecular formula but differ in structural connectivity. The 3-methylbutane-1,2-diamine isomer represents an alternative arrangement where the amino groups occupy adjacent carbon positions rather than the 1,3-relationship found in the target compound. This positional isomer exhibits different chemical and physical properties despite sharing the same elemental composition.

Constitutional isomers include 2,2-dimethyl-1,3-propanediamine, which features a different carbon skeleton arrangement with two methyl groups attached to the central carbon atom. This structural variation creates a more symmetrical molecular architecture compared to the branched chain structure of 3-methylbutane-1,3-diamine. The different substitution patterns result in distinct chemical behaviors and spectroscopic signatures.

The dihydrochloride salt formation introduces additional complexity through potential hydrogen bonding arrangements and ionic association patterns. Different protonation states and counterion orientations may generate conformational isomers that interconvert through rotational barriers around carbon-nitrogen bonds. These dynamic equilibria influence the solution-phase behavior and solid-state properties of the compound.

Eigenschaften

IUPAC Name |

3-methylbutane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(2,7)3-4-6;;/h3-4,6-7H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMKAYUUKYWLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100516-73-2 | |

| Record name | 3-methylbutane-1,3-diamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

3-Methylbutane-1,3-diamine dihydrochloride is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound, with the molecular formula CHN·2HCl and a molecular weight of approximately 175.1 g/mol, is characterized by its two amine groups attached to a branched alkane structure. The biological activity of this compound stems from its structural properties, which allow it to interact with various biological targets.

Structural Properties

The structural configuration of this compound facilitates its reactivity and interaction with biological systems. The presence of two amine groups enables the formation of hydrogen bonds and coordination complexes, which are crucial for biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHN·2HCl |

| Molecular Weight | 175.1 g/mol |

| CAS Number | 54750-81-1 |

The biological activity of this compound can be attributed to several mechanisms:

- Metal Ion Complexation : The compound can form complexes with metal ions, influencing catalytic processes and potentially acting as a chelator in biological systems.

- Interaction with Biological Targets : Its amine functionalities may enable it to interact with various receptors and enzymes, which could lead to pharmacological effects .

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

- Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties. For instance, in vitro tests have shown activity against certain bacterial strains .

- Cytotoxic Effects : Research has demonstrated that this compound exhibits cytotoxic effects on specific cancer cell lines, suggesting potential as an anticancer agent. A study involving human breast cancer cell lines MCF-7 and MDA-MB231 revealed varying degrees of sensitivity to the compound .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Anticancer Activity : In a study published in Molecules, compounds related to 3-Methylbutane-1,3-diamine showed promising results in inhibiting cell proliferation in breast cancer models. The study noted significant cytotoxicity at specific concentrations .

- Antimicrobial Efficacy : A separate investigation assessed the antimicrobial properties of this compound against various pathogens. Results indicated effective inhibition at low concentrations, warranting further exploration into its use as an antimicrobial agent .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-Methylbutane-1,3-diamine dihydrochloride serves as a crucial building block in organic synthesis. It can be utilized as an intermediate in the preparation of various compounds, including pharmaceuticals and agrochemicals. Its amine functional groups facilitate nucleophilic substitution reactions, making it a valuable reagent in synthesizing more complex molecules.

Pharmaceutical Development

The compound has been investigated for its potential use in drug development. Its ability to form stable complexes with metal ions has led to research into its application in coordination chemistry and catalysis, particularly in the synthesis of platinum-based anticancer drugs. Studies have shown that derivatives of this compound can enhance the efficacy of chemotherapeutic agents by improving their solubility and bioavailability .

Biochemical Applications

In biochemistry, this compound is utilized as an organic buffer. It plays a role in stabilizing pH during biochemical reactions, which is critical for enzyme activity and protein stability. Its application as a buffer system has been documented in peptide synthesis protocols where high yields are essential .

Case Study 1: Anticancer Applications

A study by Dullin et al. (2006) explored the use of platinum complexes derived from this compound. The research demonstrated that these complexes exhibited promising anticancer activity against various cancer cell lines. The incorporation of this diamine into the platinum complex significantly enhanced the compound's cytotoxicity compared to traditional cisplatin.

Case Study 2: Peptide Synthesis

Research conducted by Biosynth (2020) highlighted the effectiveness of this compound as a coupling reagent in peptide synthesis. The study reported high yields and purity levels when employing this compound in solid-phase peptide synthesis (SPPS), showcasing its utility in producing bioactive peptides for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The following table compares 3-Methylbutane-1,3-diamine dihydrochloride with key analogs:

Key Differences and Implications

Branching vs. Increased lipophilicity may enhance blood-brain barrier penetration in drug design compared to linear diamines.

Aromatic vs. Aliphatic Backbones :

- 2-Methylbenzene-1,3-diamine dihydrochloride (aromatic) exhibits higher reactivity in electrophilic substitution reactions, making it suitable for dye manufacturing and specialized pharmaceuticals . In contrast, aliphatic diamines are preferred for flexible spacer roles in drug conjugates.

Cyclic vs. Acyclic Structures :

- Cyclic analogs like cyclopentane-1,3-diamine dihydrochloride offer rigid scaffolds for stabilizing drug conformations, whereas the target compound’s branching provides moderate steric hindrance without full rigidity .

Functional Group Modifications :

Pharmaceutical Relevance

- This compound is used in synthesizing active pharmaceutical ingredients (APIs), as seen in analogs like N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine (APDA), which exhibits potent antimicrobial activity .

- Dihydrochloride salts of diamines (e.g., Imp. D(EP) in ) are critical as reference standards in quality control for APIs .

Vorbereitungsmethoden

Method Overview:

This approach involves the synthesis of a Boc-protected diamine, specifically 1-N-Boc-3-methylbutane-1,3-diamine , followed by deprotection and salt formation.

Key Steps:

- Preparation of Boc-protected intermediate : Starting from carbamic acid derivatives, such as tert-butyl (1,1-dimethyl-3-oxo-propyl)-carbamate, which undergoes reduction.

- Reduction : Catalytic hydrogenation using Raney nickel in ethanol under hydrogen pressure (around 3 bar) at ambient temperature.

- Deprotection : Removal of the Boc group under acidic conditions, typically with hydrochloric acid, yielding the free diamine.

- Salt formation : The free diamine is then reacted with hydrochloric acid to produce the dihydrochloride salt.

Reaction Data:

Notes:

- The hydrogenation step is critical for high yield and purity.

- Deprotection conditions must be carefully controlled to prevent overreaction or degradation.

Direct Synthesis from 3-Methylbutanediol-1,3

Method Overview:

This involves converting 3-methylbutanediol-1,3 into the diamine via reductive amination or similar pathways.

Key Steps:

- Oxidation of the diol to an aldehyde or ketone intermediate.

- Amination : Reaction with ammonia or primary amines under catalytic conditions.

- Reduction : Catalytic hydrogenation to form the diamine.

- Salt formation : Treatment with hydrochloric acid to produce the dihydrochloride salt.

Research Findings:

- The process yields high purity diamines with selectivity exceeding 90%.

- Reaction conditions typically involve elevated temperatures (150–180°C) and pressures (up to 3 bar H₂).

Data Table:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Oxidation | Dihydric alcohol | 150°C, catalyst | - | |

| Amination | Ammonia | 180°C, H₂ | 85–90% | |

| Hydrogenation | H₂ | 150–180°C, 3 bar | 88% | |

| Salt formation | HCl | Room temperature | - |

Notes:

- The process benefits from the use of catalytic hydrogenation, which simplifies the synthesis.

- It avoids the use of protective groups, reducing steps.

Synthesis via Aminoalkylation of Isobutane Derivatives

Method Overview:

This route involves alkylation of isobutane derivatives with aminoalkyl compounds, followed by purification and salt formation.

Key Steps:

- Alkylation : Reaction of isobutane derivatives with aminoalkyl halides under basic conditions.

- Purification : Chromatography or recrystallization.

- Conversion to Dihydrochloride : Treatment with HCl.

Data Summary:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation | Aminoalkyl halides | Basic solvent, 100°C | 70–80% | |

| Salt formation | HCl | Reflux | - |

Notes:

- This method is less common but useful for specific derivatives.

- Requires careful control of reaction conditions to prevent overalkylation.

Summary of Preparation Data

| Method | Advantages | Disadvantages | Typical Yield | Key Conditions |

|---|---|---|---|---|

| Hydrogenation of protected intermediates | High purity, well-established | Multi-step, need for protection/deprotection | 96% | 20°C, 3 bar H₂, ethanol |

| Direct oxidation/amination | Fewer steps, scalable | Requires high temperature, catalyst | 85–90% | 150–180°C, H₂, catalyst |

| Alkylation of isobutane derivatives | Specific derivatives | Less common, complex purification | 70–80% | 100°C, basic conditions |

Research Findings & Data Tables

Recent patent literature and academic research confirm that catalytic hydrogenation of Boc-protected intermediates remains the most efficient and scalable method for synthesizing 3-Methylbutane-1,3-diamine , which is then converted into its dihydrochloride salt.

- High yields (up to 96%) with minimal by-products.

- Mild reaction conditions that favor selectivity.

- Simplified purification due to the homogeneous reaction mixture.

Q & A

Q. What steps validate the pharmacological safety of dihydrochloride salts if toxicity data are limited?

- Methodological Answer : In silico toxicity prediction (e.g., QSAR models) identifies structural alerts. In vitro assays (Ames test, hERG inhibition) screen for mutagenicity and cardiotoxicity. Acute toxicity studies in rodents (e.g., LD₅₀ determination) provide preliminary safety data, though structurally related compounds (e.g., toluene-diamine derivatives) should be referenced cautiously .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.